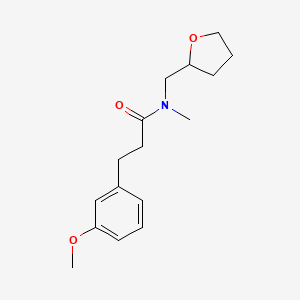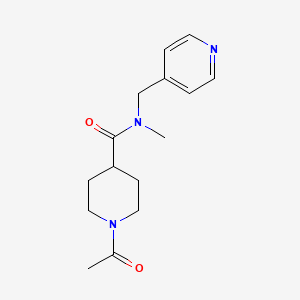
1-benzyl-3-(1H-indol-6-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-3-(1H-indol-6-yl)urea, also known as BIU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BIU belongs to the class of urea-based compounds and has been reported to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Mécanisme D'action
The exact mechanism of action of 1-benzyl-3-(1H-indol-6-yl)urea is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and survival. 1-benzyl-3-(1H-indol-6-yl)urea has been shown to inhibit the activity of several enzymes and proteins involved in these pathways, including PI3K/Akt, MAPK, and NF-κB. Additionally, 1-benzyl-3-(1H-indol-6-yl)urea has been reported to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the elimination of cancer cells.
Biochemical and Physiological Effects:
1-benzyl-3-(1H-indol-6-yl)urea has been shown to exhibit several biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and reduction of inflammation. Additionally, 1-benzyl-3-(1H-indol-6-yl)urea has been reported to modulate the expression of various genes involved in these processes, which suggests that it may have a broad range of therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-benzyl-3-(1H-indol-6-yl)urea is its potent anti-cancer activity, which makes it a promising candidate for the development of novel cancer therapies. Moreover, 1-benzyl-3-(1H-indol-6-yl)urea has been shown to exhibit relatively low toxicity, which is a desirable characteristic for any potential drug candidate. However, one of the main limitations of 1-benzyl-3-(1H-indol-6-yl)urea is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research and development of 1-benzyl-3-(1H-indol-6-yl)urea. One area of interest is the optimization of its chemical structure to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-benzyl-3-(1H-indol-6-yl)urea and to identify its molecular targets. Moreover, the potential use of 1-benzyl-3-(1H-indol-6-yl)urea in combination with other anti-cancer agents or immunotherapies should be explored to enhance its therapeutic efficacy. Finally, the development of novel drug delivery systems for 1-benzyl-3-(1H-indol-6-yl)urea may also enhance its clinical utility.
In conclusion, 1-benzyl-3-(1H-indol-6-yl)urea is a synthetic compound with significant potential for the treatment of various diseases, including cancer, inflammation, and viral infections. Its potent anti-cancer activity and relatively low toxicity make it a promising candidate for the development of novel cancer therapies. However, further research is needed to fully understand its mechanism of action and to optimize its chemical structure for enhanced therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 1-benzyl-3-(1H-indol-6-yl)urea involves the reaction between benzyl isocyanate and 6-aminoindole in the presence of a suitable solvent and catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to the final product through a series of steps involving purification and isolation.
Applications De Recherche Scientifique
1-benzyl-3-(1H-indol-6-yl)urea has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and viral infections. Several studies have reported that 1-benzyl-3-(1H-indol-6-yl)urea exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, 1-benzyl-3-(1H-indol-6-yl)urea has also been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and multiple sclerosis. Additionally, 1-benzyl-3-(1H-indol-6-yl)urea has been reported to exhibit anti-viral activity against a range of viruses, including HIV, hepatitis B, and influenza.
Propriétés
IUPAC Name |
1-benzyl-3-(1H-indol-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16(18-11-12-4-2-1-3-5-12)19-14-7-6-13-8-9-17-15(13)10-14/h1-10,17H,11H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDHURWZTUMMNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=CC3=C(C=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-(1H-indol-6-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydroindole](/img/structure/B6638988.png)


![N-imidazo[1,2-a]pyridin-6-ylbutanamide](/img/structure/B6639010.png)
![N-[(1-acetylpiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B6639014.png)






![Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B6639058.png)
